molecular formula C27H21Cl2N5O2S2 B387815 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE

2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE

Cat. No.: B387815
M. Wt: 582.5g/mol
InChI Key: JSPMCMHDTKZPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a pyrazolone ring, and a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the Dichlorobenzylidene Moiety: This involves the condensation of 2,4-dichlorobenzaldehyde with an amine to form the Schiff base.

    Coupling Reactions: The benzothiazole derivative is then coupled with the dichlorobenzylidene moiety under appropriate conditions.

    Formation of the Pyrazolone Ring: The pyrazolone ring is synthesized separately by the reaction of phenylhydrazine with ethyl acetoacetate.

    Final Coupling: The final step involves coupling the benzothiazole-dichlorobenzylidene intermediate with the pyrazolone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anti-inflammatory: The compound has potential anti-inflammatory properties.

    Cancer Research: It is being studied for its potential to inhibit cancer cell growth.

Industry

    Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
  • 4-[(2,6-dichlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets

Properties

Molecular Formula

C27H21Cl2N5O2S2

Molecular Weight

582.5g/mol

IUPAC Name

2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C27H21Cl2N5O2S2/c1-16-25(26(36)34(33(16)2)20-6-4-3-5-7-20)32-24(35)15-37-27-31-22-11-10-19(13-23(22)38-27)30-14-17-8-9-18(28)12-21(17)29/h3-14H,15H2,1-2H3,(H,32,35)

InChI Key

JSPMCMHDTKZPNL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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